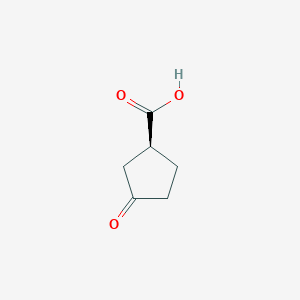

(S)-3-Oxocyclopentanecarboxylic acid

描述

Structural Context and Significance of Chiral Cyclopentanecarboxylic Acids

Chiral cyclopentanecarboxylic acids are a class of compounds that incorporate a five-membered ring, a common motif in a vast number of natural products. nih.govlibretexts.org The rigidity of the cyclopentane (B165970) ring, combined with the stereocenter bearing the carboxylic acid group, provides a well-defined scaffold for further chemical transformations. The presence of the ketone functionality in (S)-3-Oxocyclopentanecarboxylic acid offers an additional site for synthetic manipulation, such as nucleophilic additions or reductions, which can be directed by the existing stereocenter to achieve high levels of diastereoselectivity.

The significance of this structural motif is particularly evident in the synthesis of prostaglandins (B1171923), a class of lipid compounds with diverse physiological effects. nih.govresearchgate.net The core structure of many prostaglandins is built upon a functionalized cyclopentane ring, and the stereochemistry of the substituents is critical for their biological activity. This compound and its derivatives serve as key chiral precursors in the synthesis of these important biomolecules. libretexts.org

Historical Perspective of Research on this compound and its Racemate

Research into 3-oxocyclopentanecarboxylic acid began with its racemic form. Early studies focused on the synthesis and characterization of the racemic mixture. A notable investigation into the solid-state structure of racemic 3-oxocyclopentanecarboxylic acid was conducted in 2006, which provided valuable insights into its crystalline arrangement and intermolecular interactions.

The progression of asymmetric synthesis techniques brought about a focus on the resolution of the racemate to obtain the individual enantiomers. Enzymatic kinetic resolution has proven to be a particularly effective method for this purpose. This technique utilizes enzymes, such as lipases, to selectively catalyze the transformation of one enantiomer in the racemic mixture, allowing for the separation of the unreacted, enantiopure (S)- or (R)-isomer. google.comjocpr.com The development of efficient resolution protocols has been a significant area of research, enabling the wider availability of this compound for synthetic applications.

Scope and Objectives of Current Research Trends

Current research involving this compound is multifaceted, with a primary focus on its application as a versatile chiral building block in the synthesis of complex molecules. Key areas of investigation include:

Natural Product Synthesis: Researchers continue to explore the use of this compound as a starting material for the total synthesis of natural products containing the cyclopentane motif.

Medicinal Chemistry: The compound is being utilized in the development of novel therapeutic agents. Its chiral scaffold is incorporated into the design of molecules targeting a range of biological pathways. There is growing interest in its use as a precursor for antiviral compounds, including those with potential activity against various viruses. nih.gov

Development of Novel Synthetic Methodologies: The unique reactivity of this compound is being exploited to develop new asymmetric reactions and synthetic strategies. This includes its use in organocatalysis and transition-metal-catalyzed transformations.

The overarching objective of this research is to leverage the inherent chirality and functionality of this compound to create efficient and stereoselective routes to valuable chemical entities.

Detailed Research Findings

The utility of this compound is best illustrated through specific examples of its synthesis and application. The following tables summarize key data from research in these areas.

Table 1: Enzymatic Resolution of 3-Oxocyclopentanecarboxylic Acid Derivatives

| Enzyme | Substrate | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess of Product (ee%) | Reference |

| Lipase from Candida antarctica (CALB) | Racemic ethyl 3-oxocyclopentanecarboxylate | Vinyl acetate | Hexane | 1.5 | ~50 | >99 | google.com |

| Lipase from Burkholderia sp. | Racemic α-sulfinyl methyl ester | - | Toluene/Phosphate Buffer | 18 | 46 | >99 | nih.gov |

| Carboxylesterase (CarEst3) | Racemic methyl 3-cyclohexene-1-carboxylate | - | Aqueous | - | - | 90.1 | researchgate.net |

Table 2: Application of this compound Derivatives in Synthesis

| Starting Material | Target Molecule | Key Transformation(s) | Overall Yield (%) | Reference |

| Chiral cyclopentenol (B8032323) derivative from D-ribose | 1,2,3-Triazole analogue (antiviral) | Ring-closing metathesis, Click chemistry | 52 (for key intermediate) | nih.gov |

| Chemoenzymatically synthesized bromohydrin | Prostaglandin (B15479496) F2α | Nickel-catalyzed cross-coupling, Wittig reaction | - | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

(1S)-3-oxocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-5-2-1-4(3-5)6(8)9/h4H,1-3H2,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSNBKRWKBMPOP-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)C[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357556 | |

| Record name | (S)-3-Oxocyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71830-06-3 | |

| Record name | (S)-3-Oxocyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S 3 Oxocyclopentanecarboxylic Acid

Enantioselective Synthesis Strategies

The asymmetric synthesis of (S)-3-Oxocyclopentanecarboxylic acid is crucial for accessing enantiomerically pure pharmaceuticals and other complex molecules. Enantioselective strategies can be broadly categorized into those that employ catalytic amounts of a chiral agent and those that use stoichiometric amounts of a chiral auxiliary.

Asymmetric Catalysis Approaches

Asymmetric catalysis offers an efficient and atom-economical route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Biocatalysis, utilizing enzymes such as nitrilases, presents a powerful method for asymmetric synthesis under mild reaction conditions. Nitrilases can catalyze the enantioselective hydrolysis of nitriles to carboxylic acids. A potential strategy for synthesizing this compound is through the desymmetrization of a prochiral dinitrile, such as 3-oxocyclopentane-1,1-dicarbonitrile.

In this proposed pathway, a nitrilase would selectively hydrolyze one of the two nitrile groups of the substrate. The choice of a nitrilase with appropriate (S)-selectivity would yield the corresponding (S)-cyanocarboxylic acid. Subsequent hydrolysis of the remaining nitrile group would then produce the target molecule, this compound. While direct examples for this specific substrate are not prevalent, the principle has been successfully applied to the synthesis of other chiral acids. For instance, various nitrilases have been screened for the desymmetrization of 3-substituted glutaronitriles to produce optically active cyanocarboxylic acids, which are key intermediates for pharmaceuticals like (S)-Pregabalin and (R)-Baclofen. This established capability suggests the high potential for identifying or engineering a nitrilase for the synthesis of the target cyclopentane (B165970) derivative.

Chiral Brønsted acids, particularly BINOL-derived phosphoric acids (CPAs), have emerged as powerful organocatalysts for a wide array of asymmetric transformations. nih.govacs.org These catalysts function by activating electrophiles, such as imines and carbonyls, through hydrogen bonding. researchgate.net

A relevant application of this catalysis in synthesizing chiral cyclopentanones is the asymmetric Friedel–Crafts alkylation of indoles with β-substituted cyclopentenimines. acs.orgnih.gov This reaction, catalyzed by a chiral phosphoric acid, produces β-indolyl cyclopentanone (B42830) precursors with high enantioselectivity. acs.orgnih.gov The catalyst protonates the imine, forming a chiral ion pair that directs the nucleophilic attack of the indole.

For the synthesis of this compound, a similar strategy could be envisioned. A Michael addition of a nucleophile to a cyclopentenone derivative bearing a carboxylate group or its equivalent, catalyzed by a BINOL-derived phosphoric acid, could establish the chiral center. The bulky substituents at the 3,3'-positions of the BINOL backbone are crucial for creating a well-defined chiral environment that dictates the stereochemical outcome. nih.gov

The asymmetric conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a cornerstone of modern synthetic chemistry for creating stereogenic centers. acs.org In the context of synthesizing this compound, the 1,4-conjugate addition of an organocuprate or an organolithium reagent to a cyclopentenone derivative is a highly effective strategy.

The use of organocopper reagents, often in the form of Gilman cuprates (R₂CuLi) or in catalytic systems with Grignard or organozinc reagents, allows for the introduction of a wide range of substituents at the β-position of a cyclopentenone ring. nih.gov To achieve enantioselectivity, a chiral ligand is employed to form a chiral copper complex. Ferrocenyl-based diphosphines, such as TaniaPhos and JosiPhos, have proven to be highly effective ligands in copper-catalyzed asymmetric conjugate additions of Grignard reagents to cyclic enones, affording products with excellent enantioselectivities. nih.gov

Similarly, organolithium reagents can be used for stereoselective additions. acs.org A potential synthetic route would involve the asymmetric conjugate addition of a suitable organometallic reagent to 2-cyclopenten-1-one, followed by oxidation of the resulting chiral enolate and subsequent functional group manipulations to install the carboxylic acid moiety. The stereochemistry of the addition is controlled by the chiral ligand complexed to the metal center.

| Ligand Type | Reagent | Substrate | Enantiomeric Excess (ee) | Reference |

| Chiral Ferrocenyl Diphosphine | Alkylmagnesium Bromide | 2-Cyclohexen-1-one | Up to 96% | nih.gov |

| Chiral Amino Alcohols | Dimethylcuprate | (E)-Cyclopentadec-2-en-1-one | 26–89% | rsc.org |

Cytochrome P450 enzymes are powerful biocatalysts capable of performing highly selective C-H bond oxidation. rsc.org The bacterial cytochrome P450 BM-3 from Bacillus megaterium is particularly well-suited for synthetic applications due to its high catalytic activity and the fact that it is a self-sufficient monooxygenase. caltech.edursc.org Through protein engineering techniques like directed evolution, the substrate scope and selectivity of P450 BM-3 have been significantly expanded. nih.gov

A noteworthy application is the stereoselective hydroxylation of an achiral cyclopentanecarboxylic acid derivative. caltech.edursc.orgresearchgate.net In this approach, an achiral substrate, 2-cyclopentylbenzoxazole, derived from cyclopentanecarboxylic acid, was subjected to biohydroxylation with various mutants of cytochrome P450 BM-3. caltech.edursc.orgresearchgate.net This "substrate engineering" approach facilitates the reaction and purification. The engineered enzymes were able to introduce a hydroxyl group at the 3-position of the cyclopentane ring with high diastereoselectivity and enantioselectivity. caltech.edursc.orgresearchgate.net Subsequent oxidation of the hydroxyl group would yield the desired this compound.

The study highlighted that different P450 BM-3 mutants could produce different diastereomers with varying levels of selectivity. For example, the mutant 1-12G was found to produce the (R,R)-diastereomer of the hydroxylated product with high selectivity. caltech.edursc.org This demonstrates the potential to fine-tune the biocatalyst to obtain the desired stereoisomer.

| P450 BM-3 Mutant | Product Diastereomers | Diastereomeric Excess (de) | Enantiomeric Excess (ee) of major diastereomer | Total Turnovers | Reference |

| 139-3 | (S,S)-3 and (S,R)-3 | 88% | 88% ((S,S)-3) | 9200 | caltech.edursc.org |

| F87A | (S,S)-3 and (S,R)-3 | 87% | 89% ((S,S)-3) | 4100 | caltech.edursc.org |

| 1-12G | (R,R)-3 and (R,S)-3 | 86% | 88% ((R,R)-3) | 2600 | caltech.edursc.org |

Chiral Auxiliary-Based Syntheses

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. wikipedia.org This method involves covalently attaching a chiral molecule (the auxiliary) to an achiral substrate to form a diastereomeric intermediate. wikipedia.org This intermediate then undergoes a diastereoselective reaction, and finally, the auxiliary is cleaved to afford the enantiomerically enriched product. wikipedia.org

Commonly used chiral auxiliaries include Evans oxazolidinones and SAMP/RAMP hydrazones. wikipedia.orgwikipedia.org For the synthesis of this compound, one could employ the SAMP/RAMP hydrazone method. wikipedia.orgmit.edu In this approach, cyclopentanone is first condensed with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) to form a chiral hydrazone. Deprotonation of this hydrazone with a strong base like lithium diisopropylamide (LDA) generates a chiral azaenolate, which can then be alkylated with an appropriate electrophile to introduce the carboxylate precursor. The steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to a highly diastereoselective alkylation. Finally, removal of the chiral auxiliary, for instance by ozonolysis or mild acidic hydrolysis, yields the chiral 3-substituted cyclopentanone. wikipedia.orgresearchgate.net

Another approach could involve the use of a D-glucose-derived chiral auxiliary on an allene (B1206475) for an asymmetric cyclopentannelation reaction, which constructs the chiral cyclopentenone ring system itself. nih.gov

Resolution Techniques for Racemic Mixtures

The separation of racemic 3-oxocyclopentanecarboxylic acid into its constituent enantiomers is a critical step for its use in stereoselective synthesis. This is achieved through methods that exploit the differential properties of transient diastereomeric intermediates.

Fractional Crystallization Methods

Fractional crystallization is a classical resolution technique based on the differential solubility of diastereomeric salts. These salts are formed by reacting the racemic carboxylic acid with a single enantiomer of a chiral resolving agent, typically a chiral amine. The resulting diastereomers, having different physical properties, can be separated by careful crystallization.

For 3-oxocyclopentanecarboxylic acid, a documented method involves the use of the alkaloid (–)-brucine as the chiral resolving agent. The reaction of the racemic acid with (–)-brucine forms two diastereomeric salts. Due to their differing solubilities, one salt preferentially crystallizes from the solution. In a specific application of this method, achieving a high level of enantiomeric purity for the (R)-enantiomer (98% enantiomeric excess) required four successive crystallizations. nih.gov This iterative process, while effective, can be material and time-intensive.

Crystallization-Induced Diastereomer Transformation (CIDT)

Crystallization-Induced Diastereomer Transformation (CIDT) is a more advanced and efficient dynamic resolution technique that can theoretically convert an entire racemic mixture into a single desired enantiomer, thus overcoming the 50% yield limit of classical resolution. This process involves the combination of fractional crystallization with in-situ racemization (or epimerization) of the undesired diastereomer in the solution phase.

While CIDT of 3-oxocyclopentanecarboxylic acid itself is not extensively documented, a highly relevant example has been demonstrated with its derivatives. nih.govrsc.org In this approach, racemic 3-oxocyclopentanecarbonitrile (B1259417) is first converted into a pair of diastereomeric ketals using a chiral auxiliary, (1R,2R)-1,2-diphenylethane-1,2-diol. These diastereomers are then hydrated to form crystalline amides. nih.gov

The key to the CIDT process is the addition of a base, which facilitates the epimerization of the undesired diastereomer in solution back to the desired diastereomer. As the desired, less soluble diastereomer crystallizes out, the equilibrium shifts, driving the conversion of the undesired diastereomer until, ideally, all the material is converted to the desired crystalline form. nih.gov A study demonstrated that this strategy could produce the desired (R)-diastereomer in high yield and diastereomeric excess. nih.govresearchgate.net

| Entry | Stirring Time (h) | Diastereomeric Excess (% de) | Yield (%) |

|---|---|---|---|

| 1 | 24 | 80 | 87 |

| 2 | 96 | 97 | 95 |

Chemoenzymatic Approaches

Chemoenzymatic synthesis leverages the high stereoselectivity of enzymes to perform key transformations, offering an alternative route to enantiomerically pure compounds. nih.gov Such methods can include the enzymatic resolution of a racemic mixture or the asymmetric synthesis from a prochiral substrate. For instance, enzymes like lipases are often used for the kinetic resolution of racemic esters or alcohols. In the case of this compound, a potential chemoenzymatic route could involve the enantioselective hydrolysis of a racemic ester derivative, where an enzyme selectively hydrolyzes the (S)-ester, allowing for its separation from the unreacted (R)-ester. However, specific, well-documented chemoenzymatic methods dedicated to the synthesis of this compound are not prevalent in the reviewed literature, indicating a potential area for future research.

Classical and Improved Synthetic Routes to Racemic 3-Oxocyclopentanecarboxylic Acid

The synthesis of the racemic parent compound is a prerequisite for resolution or can serve as a starting point for various applications. The formation of the five-membered ring system is the central challenge, which is efficiently addressed by intramolecular cyclization reactions.

Dieckmann Cyclization-Based Pathways

The Dieckmann cyclization, or Dieckmann condensation, is the most prominent and widely used method for synthesizing the 3-oxocyclopentanecarboxylic acid core. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is an intramolecular Claisen condensation of a 1,6-diester, which proceeds in the presence of a strong base (e.g., sodium ethoxide) to form a five-membered cyclic β-keto ester. wikipedia.orgjk-sci.com

The synthesis typically starts with a dialkyl adipate (B1204190), such as diethyl adipate. The mechanism involves the following key steps:

A strong base abstracts an acidic α-proton from one of the ester groups to form an enolate.

The enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group in an intramolecular fashion.

This nucleophilic acyl substitution results in the expulsion of an alkoxide leaving group, forming the cyclic β-keto ester, ethyl 2-oxocyclopentanecarboxylate.

Subsequent acidic workup followed by hydrolysis of the ester and decarboxylation yields the final product, racemic 3-oxocyclopentanecarboxylic acid.

This pathway is robust and provides reliable access to the racemic cyclopentanone ring structure. masterorganicchemistry.com

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections" of chemical bonds.

For racemic 3-oxocyclopentanecarboxylic acid, the most logical retrosynthetic disconnection aligns with the Dieckmann cyclization pathway. The primary disconnection is made at the Cα-C(O) bond within the β-keto acid functionality. This disconnection simplifies the cyclic structure into an acyclic precursor.

Target: 3-Oxocyclopentanecarboxylic acid

Disconnection 1 (Cα-C(O)): This bond break, corresponding to the reverse of a Dieckmann condensation, reveals a 1,6-dicarboxylic acid precursor, adipic acid, or its corresponding diester (e.g., diethyl adipate). This is the most strategically sound disconnection as it leads directly to a simple, symmetric, and readily available starting material. The forward reaction, the Dieckmann cyclization, is a high-yielding and reliable method for forming five-membered rings.

This analysis confirms that the Dieckmann cyclization of an adipate diester is the most direct and classical synthetic route to the racemic core of the target molecule.

Intermediate Characterization in Synthetic Pathways

In multi-step syntheses, the isolation and characterization of intermediates are crucial for verifying the reaction progress and ensuring the desired stereochemistry of the final product. Various analytical techniques are employed to elucidate the structure and purity of these transient species. For instance, in the synthesis of novel 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives, intermediates are fully characterized using 1H-NMR, 13C-NMR, and HRMS spectra. nih.gov This comprehensive analysis confirms the successful formation of the desired intermediate at each stage of the synthetic route. nih.gov

Similarly, in the synthesis of 3-oxocyclobutanecarboxylic acid, a related cyclic keto acid, intermediates are characterized by measuring their H-nuclear magnetic resonance, mass spectrum, and melting point to confirm their identity and purity. google.com For example, the intermediate 3,3-dicyano cyclobutanone (B123998) is analyzed to ensure the successful cyclization reaction before proceeding to the final hydrolysis step. google.com

Table 1: Analytical Techniques for Intermediate Characterization

| Analytical Technique | Information Provided | Example of Application |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule. | Used to confirm the structure of intermediates in the synthesis of 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives. nih.gov |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of a compound. | Used to verify the molecular weight of the synthesized 3-oxocyclobutanecarboxylic acid. google.com |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. | Employed for the characterization of target compounds in the synthesis of novel thiazolo-triazine derivatives. nih.gov |

| Melting Point Analysis | A physical property used to identify a substance and assess its purity. | Used to characterize the final product in the synthesis of 3-oxocyclobutanecarboxylic acid. google.com |

Derivatization during Synthesis for Stereochemical Control

Derivatization is a key strategy employed in organic synthesis to control the stereochemical outcome of a reaction. By temporarily modifying a functional group, chemists can influence the steric and electronic environment of the molecule, thereby directing the approach of reagents to achieve the desired stereoisomer.

The carboxylic acid moiety in cyclopentane derivatives can be converted to a methyl ester to facilitate subsequent reactions or to act as a protecting group. aocs.org This transformation is typically achieved by reaction with an alcohol in the presence of an acid catalyst. aocs.org The resulting methyl ester, such as 3-Oxocyclopentanecarboxylic acid methyl ester, can then be manipulated in further synthetic steps. sigmaaldrich.com

For instance, in the stereochemical analysis of hydroxy fatty acids, derivatization with agents like phenylglycine methyl ester (PGME) and phenylalanine methyl ester (PAME) allows for the separation and identification of stereoisomers using LC-MS. nih.gov This highlights the utility of ester formation in resolving chiral compounds. The manipulation of these ester derivatives is crucial for achieving high stereoselectivity in the synthesis of complex molecules.

The ketone group in 3-oxocyclopentanecarboxylic acid is often protected as a cyclic acetal (B89532) to prevent its reaction during subsequent synthetic transformations. libretexts.org This is typically achieved by reacting the ketone with a diol, such as ethylene (B1197577) glycol or 1,3-propanediol, in the presence of an acid catalyst. organic-chemistry.org The resulting cyclic acetal is stable to a wide range of reagents, particularly nucleophiles and bases. organic-chemistry.org

A common procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water and drives the reaction to completion. organic-chemistry.org Once the desired transformations on other parts of the molecule are complete, the ketone can be regenerated by hydrolysis of the acetal under acidic conditions. libretexts.orgorganic-chemistry.org This protection-deprotection strategy is a cornerstone of modern organic synthesis, enabling the selective modification of multifunctional molecules. libretexts.org For example, a process for producing a cyclic acetal of 3-oxocyclopentane-1-carboxylic acid involves reacting it with a diol in the presence of an acid catalyst, followed by hydrolysis of the resulting ester mixture under basic conditions. google.com

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 3-Oxocyclobutanecarboxylic acid |

| 3,3-dicyano cyclobutanone |

| 3-Oxocyclopentanecarboxylic acid methyl ester |

| Phenylglycine methyl ester |

| Phenylalanine methyl ester |

| Ethylene glycol |

| 1,3-propanediol |

| Toluenesulfonic acid |

Reactivity and Advanced Transformations of S 3 Oxocyclopentanecarboxylic Acid

Chemical Reactions of the Ketone Moiety

The ketone group in (S)-3-Oxocyclopentanecarboxylic acid is a key site for a range of chemical transformations, including reductions, condensations, and reactions involving nitrogen nucleophiles. These reactions allow for the introduction of new stereocenters and the construction of more complex molecular architectures.

Reductions to Hydroxycyclopentanecarboxylic Acids

The reduction of the ketone in this compound or its ester derivatives yields 3-hydroxycyclopentanecarboxylic acids. The stereochemical outcome of this reduction is of significant interest as it can lead to the formation of either cis or trans diastereomers. The choice of reducing agent and reaction conditions plays a crucial role in controlling this diastereoselectivity.

Commonly used reducing agents for ketones include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The stereoselectivity of the reduction of cyclic ketones is influenced by factors such as steric hindrance and, in some cases, chelation control. For cyclopentanones with a substituent at the α- or β-position, the incoming hydride can attack from either the same face (syn) or the opposite face (anti) of the existing substituent, leading to the corresponding diastereomer.

In the case of cyclopentanones with an oxygen-containing substituent, the use of ceric chloride (CeCl₃) in conjunction with sodium borohydride can significantly influence the stereochemical outcome. This is often referred to as the Luche reduction. The cerium ion can coordinate with the carbonyl oxygen and any other nearby oxygen atoms, creating a rigid complex that directs the hydride attack to a specific face of the molecule. For cyclopentanones with a β-alkoxy group, the addition of CeCl₃ has been shown to reverse the diastereoselectivity of the reduction, favoring the formation of the trans isomer. scispace.com

While specific studies on the reduction of this compound are not extensively detailed in the provided search results, the general principles of cyclopentanone (B42830) reduction suggest that both (1S,3R)-3-hydroxycyclopentanecarboxylic acid (trans isomer) and (1S,3S)-3-hydroxycyclopentanecarboxylic acid (cis isomer) can be synthesized by carefully selecting the reduction conditions.

Table 1: Potential Diastereomeric Products from the Reduction of this compound

| Starting Material | Product Name | Isomer |

| This compound | (1S,3R)-3-Hydroxycyclopentanecarboxylic acid | trans |

| This compound | (1S,3S)-3-Hydroxycyclopentanecarboxylic acid | cis |

Condensation Reactions

The ketone functionality of this compound can participate in various condensation reactions, which are fundamental carbon-carbon bond-forming reactions. These reactions typically involve the formation of an enol or enolate intermediate which then acts as a nucleophile.

One of the most well-known condensation reactions is the Aldol (B89426) condensation . In a mixed aldol reaction, an enolate from one carbonyl compound adds to the carbonyl group of another. For a mixed aldol reaction to be synthetically useful, one of the carbonyl partners should ideally not have α-hydrogens to prevent self-condensation. organic-chemistry.org For example, the ester of this compound could potentially react with an aldehyde that lacks α-hydrogens, such as benzaldehyde, in the presence of a base to yield a β-hydroxy ketone adduct. Subsequent dehydration would lead to an α,β-unsaturated ketone.

Another important condensation reaction is the Knoevenagel condensation . This reaction involves the condensation of a carbonyl compound with a compound possessing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a weak base. wikipedia.orgnih.gov The reaction with ethyl 2-oxocyclopentanecarboxylate and various diamines has been shown to yield enamine structures. utripoli.edu.ly

Reactions Involving Iminocyclopentane Carboxylates

The ketone moiety of this compound can react with amines to form nitrogen-containing derivatives. The reaction with a primary amine typically yields an imine, while reaction with a secondary amine, such as pyrrolidine (B122466) or morpholine, leads to the formation of an enamine. researchgate.net

Enamines are valuable synthetic intermediates as they can act as nucleophiles in a variety of reactions, most notably the Stork enamine alkylation . In this reaction, the enamine reacts with an electrophile, such as an alkyl halide or an α,β-unsaturated carbonyl compound, to form a new carbon-carbon bond at the α-position to the original carbonyl group. nih.govcommonorganicchemistry.com Subsequent hydrolysis of the resulting iminium salt regenerates the ketone, now alkylated at the α-position. scispace.comorgsyn.org The reaction of ethyl 2-oxocyclopentane-1-carboxylate with various diamines has been reported to produce enamine structures. utripoli.edu.ly

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is another key functional handle that allows for a different set of chemical transformations, including esterification and rearrangement reactions.

Esterification Reactions

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. This is a common and important reaction in organic synthesis. Several methods can be employed for the esterification of this compound.

The Fischer esterification is a classic method that involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the product, either the alcohol is used in large excess or the water formed during the reaction is removed.

For substrates that are sensitive to strong acidic conditions, milder esterification methods are available. The Steglich esterification is a notable example, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. This reaction is typically carried out at room temperature and is compatible with a wide range of functional groups.

Curtius Rearrangement and Urea Derivative Formation

The carboxylic acid group of this compound can be converted into a primary amine with the loss of one carbon atom via the Curtius rearrangement . nih.govwikipedia.org This reaction proceeds through an acyl azide (B81097) intermediate, which upon heating, rearranges to form an isocyanate with the expulsion of nitrogen gas. nih.govrsc.org The isocyanate is a key intermediate that can be trapped with various nucleophiles. nih.govwikipedia.org

The acyl azide can be prepared from the carboxylic acid by reacting it with an azide source such as diphenylphosphoryl azide (DPPA) or by first converting the carboxylic acid to an acyl chloride followed by reaction with sodium azide. The migration of the cyclopentyl group during the rearrangement occurs with complete retention of its stereochemistry. nih.gov

The resulting isocyanate, in this case, (S)-3-isocyanatocyclopentanone, is a highly reactive species. cymitquimica.com It can be hydrolyzed with water to form an unstable carbamic acid, which then decarboxylates to yield the corresponding primary amine, (S)-3-aminocyclopentanone.

Alternatively, the isocyanate can be reacted with an amine to form a urea derivative . commonorganicchemistry.comorganic-chemistry.org This reaction is a straightforward and efficient way to synthesize a wide variety of substituted ureas. The reaction of an isocyanate with an amine is generally a rapid and high-yielding process. commonorganicchemistry.com

Table 2: Key Intermediates and Products in the Curtius Rearrangement of this compound

| Reactant | Intermediate 1 | Intermediate 2 | Product (with Water) | Product (with R-NH₂) |

| This compound | (S)-3-Oxocyclopentanecarbonyl azide | (S)-3-Isocyanatocyclopentanone | (S)-3-Aminocyclopentanone | N-((S)-3-Oxocyclopentyl)-N'-R-urea |

Amidation Reactions (e.g., Catalytic Amidations)

The carboxylic acid moiety of this compound can be readily converted to a diverse range of amides through several synthetic methodologies. These amidation reactions are fundamental in organic synthesis for creating the ubiquitous amide bond.

Stoichiometric Amidation: The most common approach involves the activation of the carboxylic acid with a coupling reagent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine. This process typically generates stoichiometric amounts of byproducts. A wide variety of coupling reagents can be employed, each with its own scope and limitations. The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the formation of the amide bond upon reaction with a primary or secondary amine.

Catalytic Amidation: To address the poor atom economy of stoichiometric methods, significant research has focused on the development of catalytic direct amidation reactions. These methods avoid the need for activating agents and typically generate water as the only byproduct. While various catalysts based on boron, titanium, or zirconium have been developed for the direct amidation of carboxylic acids, their application often requires high temperatures to facilitate the dehydration process. The general mechanism involves catalyst-mediated activation of the carboxyl group, followed by nucleophilic attack of the amine.

Below is a table summarizing common conditions for the amidation of a carboxylic acid like this compound.

| Method | Reagents/Catalyst | Typical Conditions | Product |

|---|---|---|---|

| Carbodiimide Coupling | EDC, DCC | Amine (R-NH₂), Solvent (DCM or DMF), Room Temp | (S)-N-alkyl-3-oxocyclopentanecarboxamide |

| Phosphonium Coupling | PyBOP, HATU | Amine (R-NH₂), Base (e.g., DIPEA), Solvent (DMF), Room Temp | (S)-N-alkyl-3-oxocyclopentanecarboxamide |

| Acid Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂) | 1. Anhydrous conditions 2. Base (e.g., Pyridine), 0 °C to Room Temp | (S)-N-alkyl-3-oxocyclopentanecarboxamide |

| Catalytic (Boron-based) | Boric Acid or Arylboronic Acid | Amine (R-NH₂), High Temp (e.g., >100 °C), Water removal | (S)-N-alkyl-3-oxocyclopentanecarboxamide |

Stereoselective Transformations

The true synthetic utility of this compound lies in its nature as a chiral building block. The existing stereocenter at C1 can direct the stereochemical outcome of reactions at other positions on the ring, particularly at the C3 ketone.

Asymmetric Reductive Amination

While the term "asymmetric reductive amination" typically refers to the creation of a chiral center from a prochiral ketone, in the context of this compound, it refers to the diastereoselective conversion of the C3 ketone into an amine. This transformation creates a second stereocenter on the cyclopentane (B165970) ring, leading to either a cis or trans relationship between the C1 carboxyl group and the new C3 amino group.

The process can occur via two main pathways:

Two-step Diastereoselective Reduction and Conversion: This involves the initial diastereoselective reduction of the ketone to a hydroxyl group. The choice of reducing agent determines the stereochemistry of the resulting alcohol. Bulky reducing agents often favor attack from the less hindered face, while others can be directed by the existing carboxylate group. The resulting chiral alcohol is then converted to an amine via methods like the Mitsunobu reaction or by activation (e.g., as a mesylate or tosylate) followed by nucleophilic substitution with an amine source (e.g., ammonia (B1221849), sodium azide).

One-pot Direct Reductive Amination: This involves the direct reaction of the ketone with an amine (such as ammonia or a primary amine) in the presence of a reducing agent. The reaction proceeds through an imine or enamine intermediate, which is then reduced in situ. The stereochemical outcome is influenced by the catalyst, reducing agent, and reaction conditions.

The table below illustrates reagents used for the diastereoselective reduction of the ketone, which is the key stereochemistry-defining step.

| Reducing Agent | Expected Major Diastereomer | Mechanism/Principle |

|---|---|---|

| Sodium borohydride (NaBH₄) | Mixture, often favoring trans-alcohol | Standard hydride delivery to the carbonyl. |

| Lithium tri-sec-butylborohydride (L-Selectride®) | cis-alcohol | Bulky hydride attacks from the face opposite the carboxyl group. |

| Baker's Yeast (Saccharomyces cerevisiae) | Highly selective for one diastereomer (often cis) | Enzymatic reduction by keto-reductases within the yeast cells. nih.govacs.org |

| Catalytic Hydrogenation (e.g., H₂, Ru-BINAP) | Dependent on catalyst and directing group effect | Hydrogenation using a chiral catalyst system can provide high diastereoselectivity. acs.org |

Chiral Building Block Applications in Complex Molecule Synthesis

This compound and its derivatives are valuable chiral synthons for constructing complex natural products and pharmaceuticals. The cyclopentane core with defined stereochemistry is a common motif in a class of biologically active lipids known as prostaglandins (B1171923). researchgate.netnih.govnih.gov

Prostaglandins (like PGF₂α) are characterized by a cyclopentane ring bearing two side chains and multiple stereocenters. nih.govsynarchive.com The synthesis of these molecules requires precise control over stereochemistry, and chiral starting materials are essential. Derivatives of 3-oxocyclopentanecarboxylic acid serve as precursors to key intermediates like the Corey lactone , a versatile building block used in many prostaglandin (B15479496) syntheses. nih.govresearchgate.netthieme-connect.com

The synthetic sequence often involves these key transformations:

Diastereoselective Ketone Reduction: The C3 ketone is reduced to a hydroxyl group with specific stereochemistry (cis to the carboxyl group). This sets one of the crucial stereocenters of the final prostaglandin.

Lactonization: The newly formed hydroxyl group undergoes intramolecular cyclization with the carboxylic acid (or its ester) to form a bicyclic lactone. This locks the relative stereochemistry of the substituents.

Side Chain Installation: The side chains are then appended to this rigid bicyclic core through various carbon-carbon bond-forming reactions.

The use of an enantiomerically pure starting material like this compound ensures that the final synthetic product is also enantiomerically pure, which is critical for its biological activity.

Ring-Opening and Cyclization Reactions

Ring-Opening Reactions: The cyclopentanone ring is a stable five-membered carbocycle and does not readily undergo ring-opening reactions under standard conditions. Such transformations would require high energy input or the introduction of significant ring strain, and are not a common mode of reactivity for this compound.

Cyclization Reactions: In contrast, intramolecular cyclization is a highly important and facile transformation for derivatives of this compound. After the stereoselective reduction of the ketone at the C3 position to a hydroxyl group, the molecule becomes a γ-hydroxy acid. Gamma-hydroxy acids are perfectly pre-disposed to undergo intramolecular esterification to form a stable five-membered lactone ring, known as a γ-lactone. tutorchase.com

This lactonization reaction is often spontaneous or can be promoted by acid or base catalysis. The product is a bicyclic lactone, where the newly formed lactone ring is fused to the original cyclopentane ring. nih.govnih.gov This reaction is not only efficient but also serves to protect the two functional groups while rigidly fixing their relative stereochemistry, which is a crucial strategy in the synthesis of prostaglandins via the Corey lactone intermediate. acs.orgnih.govacs.org

| Starting Material Derivative | Conditions | Product Type | Significance |

|---|---|---|---|

| (1S, 3R)-3-Hydroxycyclopentanecarboxylic acid | Acid catalyst (e.g., p-TsOH), heat | Bicyclic γ-lactone | Formation of the Corey lactone core structure. nih.gov |

| (1S, 3S)-3-Hydroxycyclopentanecarboxylic acid | Acid catalyst (e.g., p-TsOH), heat | Bicyclic γ-lactone (diastereomer) | Access to alternative stereoisomers. |

Applications in Complex Molecule Synthesis and Medicinal Chemistry Research

Role as a Chiral Building Block and Intermediate

The utility of (S)-3-Oxocyclopentanecarboxylic acid stems from its status as a chiral building block, or synthon. researchgate.netresearchgate.net In asymmetric synthesis, chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule, transferring their stereochemical information to the final product. This strategy allows chemists to build complex, stereochemically-defined targets from simpler, readily available starting materials. The ketone and carboxylic acid functionalities on the cyclopentane (B165970) ring of this compound offer multiple reaction sites for elaboration, enabling the construction of diverse and intricate molecular scaffolds. nih.gov

The cyclopentane motif is a core structural feature in a wide array of natural products, many of which exhibit potent biological activities. The use of chiral cyclopentane precursors is therefore a cornerstone of many total synthesis campaigns. researchgate.net

While specific synthetic routes starting directly from this compound are not extensively detailed in readily available literature, the synthesis of amidinomycin (B1664864) and its stereoisomers relies on chiral cyclopentane-based precursors. The construction of these complex natural products necessitates precise control over multiple stereocenters, a challenge often addressed by employing chiral building blocks that already contain a portion of the required stereochemical information, illustrating the type of role that a compound like this compound would play.

Sarkomycin (B75957) is an antitumor antibiotic characterized by a cyclopentanone (B42830) ring with an exocyclic methylene (B1212753) group. The enantioselective synthesis of sarkomycin and its derivatives highlights the importance of chiral cyclopentanone precursors. rsc.org Synthetic strategies often involve the use of chiral cyclopentenone derivatives, which can be prepared through various asymmetric methods. acs.org These chiral intermediates ensure the correct absolute stereochemistry in the final sarkomycin molecule, which is crucial for its biological activity. A cycloaddition reaction involving an allyliron complex has been utilized to produce a cyclopentanoid derivative that serves as a precursor in the synthesis of (±)-sarkomycin. rsc.org

Carbapenems are a class of broad-spectrum β-lactam antibiotics that are often used as last-resort treatments for serious bacterial infections. nih.gov The core structure of many carbapenems features a bicyclic system that is biosynthetically derived from precursors with defined stereochemistry. Specifically, (5R)-Carbapenem-3-carboxylic acid is a structurally simple, naturally occurring carbapenem. Its biosynthesis involves a remarkable stereoinversion and desaturation process starting from (3S,5S)-carbapenam-3-carboxylic acid, with the epimeric (3S,5R)-carbapenam-3-carboxylic acid identified as an intermediate. nih.gov This biosynthetic pathway underscores the critical role of stereochemistry in the cyclopentane-like core for achieving antibacterial activity. Chemical syntheses of carbapenems, such as ertapenem, similarly rely on chiral precursors to construct the complex and stereochemically rich bicyclic nucleus. researchgate.net

Beyond natural product synthesis, this compound is a valuable starting material for creating novel, biologically active molecules for medicinal chemistry research. Its functional groups can be readily transformed to introduce new pharmacophoric elements.

The isomers of 1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD) are important research tools in neuroscience. They act as agonists for metabotropic glutamate (B1630785) receptors (mGluRs), which are involved in modulating synaptic transmission and neuronal excitability throughout the central nervous system. The specific stereoisomer, (1S,3R)-ACPD, is a potent agonist at these receptors. nih.gov

Documented synthetic strategies confirm that 3-oxocyclopentanecarboxylic acid can be used as a starting material to produce isomers of ACPD. chemicalbook.com One plausible synthetic transformation involves a Strecker or related amino acid synthesis, where the ketone at the 3-position is converted into an amino group with a defined stereochemistry, and subsequent modifications yield the desired dicarboxylic acid target. A stereoselective synthesis of (1S,3R)-ACPD has been achieved starting from L-serine, where the key chiral quaternary center was constructed via a C-H insertion reaction of an alkylidenecarbene. nih.gov

Interactive Data Table: Key Compounds and Precursors

| Compound | Class | Role of this compound |

| Amidinomycin | Natural Product (Antibiotic) | Potential chiral precursor for cyclopentane core |

| Sarkomycin | Natural Product (Antitumor) | Precursor for chiral cyclopentanone core |

| Carbapenems | Antibiotics | Precursor for stereochemically defined bicyclic core |

| (1S,3R)-ACPD | mGluR Agonist | Direct synthetic precursor |

Precursor to Biologically Active Cyclopentane Derivatives

3-Hydroxycyclopentanecarboxylic Acid and Derivatives

A primary application of 3-oxocyclopentanecarboxylic acid is in the synthesis of its reduced form, 3-hydroxycyclopentanecarboxylic acid, and its derivatives. The hydrogenation of the ketone group in 3-oxo-1-cyclopentanecarboxylic acid serves as a direct route to prepare 3-hydroxycyclopentanecarboxylic acid. This transformation is crucial as the resulting hydroxy acid is a key structural motif in various biologically active molecules. The chirality of the starting material, this compound, allows for the stereocontrolled synthesis of specific isomers of these derivatives, which is of paramount importance in medicinal chemistry where enantiomeric purity dictates biological activity. The cyclopentenone unit, closely related to this structure, is recognized as a powerful synthon for the synthesis of a wide array of bioactive target molecules, including prostanoids and carbocyclic nucleosides.

Development of Pharmaceutical Compounds and Agrochemicals

The cyclopentane ring is a common scaffold in pharmaceuticals and natural products. Derivatives of cyclopentanecarboxylic acid have been investigated for a range of biological activities, including anti-inflammatory and antimicrobial properties. The unique structural features of these compounds enable them to interact with biological targets like enzymes and receptors. For instance, novel cyclopentane carboxylic acids have been identified as potent and selective inhibitors of the NaV1.7 sodium channel, which is a target for pain therapeutics.

In the agrochemical sector, carboxylic acids and their derivatives have been instrumental in the development of herbicides over the past 70 years. nih.gov These compounds target diverse biosynthetic pathways and enzymes in plants. nih.gov Due to their structural properties, cyclopentanecarboxylic acid derivatives are explored as potential pesticides and plant growth regulators. ontosight.ai The carboxylic acid functional group often improves the water solubility of these compounds, a beneficial trait for their application in agriculture. researchgate.net

Research on Structure-Activity Relationships of Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, systematically exploring how modifications to a molecule's structure impact its biological activity. For derivatives of the cyclopentane core, SAR studies have been crucial in optimizing lead compounds. In the development of NaV1.7 inhibitors, replacing a proline "warhead" with a cyclopentane carboxylic acid significantly boosted potency. Further SAR exploration led to the replacement of a metabolically unstable adamantane (B196018) motif with a substituted piperidine (B6355638) system, which improved the pharmacokinetic profile of the compounds.

Similarly, SAR studies on 3-alkyl-2-aryl-2-cyclopenten-1-one oxime derivatives identified them as a novel class of inhibitors for tumor necrosis factor-α (TNF-α), with in vitro IC50 values at the sub-micromolar level. nih.gov These studies pinpoint key structural features necessary for potency, selectivity, and metabolic stability, guiding the rational design of new therapeutic agents. nih.govnih.gov

Computational Studies in Reaction Mechanisms and Selectivity

Computational chemistry provides powerful tools for understanding the intricacies of chemical reactions at a molecular level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules and predict reaction pathways, transition states, and energy barriers. mdpi.com While specific DFT studies on this compound are not extensively documented, research on closely related molecules like (R)-3-methylcyclopentanone demonstrates the utility of this approach. scispace.com DFT calculations have been employed to study the reaction mechanisms of various processes involving ketones and carboxylic acids, such as phosphine-catalyzed ring-opening reactions of cyclopropyl (B3062369) ketones and cycloadditions. orientjchem.orgrsc.org These studies can elucidate reaction mechanisms, explain stereoselectivity, and predict the influence of solvents, providing insights that are complementary to experimental results. orientjchem.orgresearchgate.net For instance, DFT has been used to determine that the key rate-determining step in acid-catalyzed esterification involves the protonation of the acid followed by the nucleophilic addition of the alcohol. nih.gov

Chemical reactions can exhibit dramatically different rates and mechanisms at interfaces compared to bulk solution, a phenomenon often referred to as "on-water" catalysis. escholarship.orgnih.gov Computational modeling is essential for understanding the role of interfacial water molecules in these processes. Studies on cyclic ketones, such as cyclohexanone, have shown that surface adsorption can play a dominant role in their uptake on thin water films. mdpi.com The catalytic mechanism often involves hydrogen bonding between reactants and interfacial water, which can lower the activation energy of the reaction. escholarship.orgnih.gov For example, in the cycloaddition of quadricyclane (B1213432) and diethyl azodicarboxylate (DEAD), kinetic and spectroscopic studies supported by modeling suggest an Eley-Rideal mechanism where DEAD adsorbs at the toluene-water interface, facilitated by hydrogen bonds, before reacting with quadricyclane. escholarship.orgnih.gov These computational models help to elucidate the complex interplay of solvent effects, surface adsorption, and catalysis at aqueous interfaces. rsc.org

Crystallographic Analysis of Aggregation and Conformation

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state, including their conformation and intermolecular interactions. The crystal structure of the racemic form, (±)-3-Oxocyclopentanecarboxylic acid, has been determined, revealing important details about its aggregation behavior. It is recognized as the smallest keto acid known to aggregate through catemeric hydrogen bonding. In this arrangement, the carboxylic acid group of one molecule forms a hydrogen bond with the ketone group of a neighboring molecule, which in turn donates a hydrogen bond from its carboxylic acid to the next molecule, forming an infinite chain or "catemer". This contrasts with the more common dimeric pairing of carboxylic acids. This specific hydrogen-bonding pattern is a key feature of its solid-state structure.

Below is a table summarizing the crystallographic data for (±)-3-Oxocyclopentanecarboxylic acid.

| Parameter | Value |

| Formula | C6H8O3 |

| System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a | 7.8564 Å |

| b | 7.9812 Å |

| c | 10.1367 Å |

| β | 111.862 ° |

| Volume | 590.2 ų |

| Z | 4 |

| Aggregation Motif | Acid-to-ketone catemer |

Table 1: Crystallographic data for (±)-3-Oxocyclopentanecarboxylic acid. ontosight.ai

Hydrogen Bonding Networks (e.g., Acid-to-Ketone Catemers)

In the solid state, the crystal structure of 3-oxocyclopentanecarboxylic acid reveals a distinct aggregation pattern driven by hydrogen bonding. Unlike many carboxylic acids that form dimeric pairs, this molecule participates in a head-to-tail arrangement where the carboxylic acid group of one molecule forms a hydrogen bond with the ketone group of an adjacent molecule. This repeated motif results in the formation of one-dimensional chains known as acid-to-ketone catemers. iucr.orgnih.gov

This specific hydrogen-bonding mode is a significant finding, as (±)-3-oxocyclopentanecarboxylic acid is the smallest keto acid identified to aggregate in this catemeric fashion. iucr.org The key intermolecular distances and angles that define this network have been determined through X-ray crystallography. iucr.orgnih.gov

| Interaction Type | Parameter | Value |

| Primary Hydrogen Bond | O···O distance | 2.6915 (14) Å |

| O—H···O angle | 166° | |

| Intermolecular Contacts | C—H···O | Present |

This table presents crystallographic data for the racemic mixture, (±)-3-Oxocyclopentanecarboxylic acid. iucr.org

The formation of these catemers is a notable feature among γ-keto acids. nih.gov The structure is further stabilized by additional, weaker intermolecular C—H···O close contacts involving both the carboxylic and ketonic carbonyl groups. iucr.org This ordered, supramolecular assembly influences the material's physical properties and is a key area of investigation in crystal engineering and materials science.

Ring Conformation Analysis

The five-membered ring of 3-oxocyclopentanecarboxylic acid is not planar. A planar conformation would result in significant torsional strain due to the eclipsing of substituents on adjacent carbon atoms. libretexts.orgdalalinstitute.com To alleviate this strain, the ring puckers into a non-planar shape. maricopa.edu While cyclopentane rings commonly adopt "envelope" or "half-chair" conformations, analysis of 3-oxocyclopentanecarboxylic acid reveals a more complex arrangement. openochem.orgstackexchange.com

Crystallographic studies show that the cyclopentanone ring in the racemic compound adopts a twist conformation . iucr.org In this specific arrangement, only one carbon atom (C3) lies within the average plane of the ring. The adjacent atoms (C2 and C4) are positioned nearly equidistant from the plane but on opposite faces. The remaining two atoms (C1 and C5) are also displaced to opposite sides of the plane. This twisted arrangement effectively minimizes the eclipsing interactions between all the substituents on the ring. iucr.org

The orientation of the carboxylic acid group is also well-defined. It projects outwards from the ring with a C6—C1—C2—C3 torsion angle of -153.28 (11)°. iucr.org This specific conformation is a critical factor in determining how the molecule interacts with other molecules, including in the formation of the hydrogen-bonded catemers discussed previously.

| Crystal Data Parameter | Value for (±)-3-Oxocyclopentanecarboxylic acid |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| Unit Cell Dimensions | |

| a | 7.8564 Å |

| b | 7.9812 Å |

| c | 10.1367 Å |

| α | 90.00° |

| β | 111.862° |

| γ | 90.00° |

This table presents crystallographic data for the racemic mixture, (±)-3-Oxocyclopentanecarboxylic acid, which provides insight into the solid-state conformation. nih.gov

Future Research Directions and Perspectives

Emerging Catalytic Systems for Enantioselective Transformations

The asymmetric synthesis of functionalized cyclopentanones, including (S)-3-Oxocyclopentanecarboxylic acid, is a focal point of modern organic chemistry. Researchers are continuously developing innovative catalytic systems to achieve high enantioselectivity and yield. A significant area of advancement is the use of transition-metal catalysis. For instance, rhodium-catalyzed asymmetric 1,4-addition reactions are employed to create chiral cyclopentanones with high enantiomeric excess. nih.gov Similarly, palladium-catalyzed asymmetric allylic alkylation offers a powerful tool for constructing chiral spiranes containing the cyclopentanone (B42830) motif. google.com

Beyond single-metal systems, multicatalytic cascade reactions are emerging as an efficient strategy. These one-pot processes combine multiple catalytic cycles to build molecular complexity rapidly. An example is the use of a secondary amine in conjunction with an N-heterocyclic carbene catalyst. nih.govacs.org This dual system facilitates a Michael addition followed by an intramolecular crossed benzoin reaction, yielding densely functionalized cyclopentanones with high enantioselectivity. nih.govacs.org The development of such cooperative catalytic systems represents a significant step towards more efficient and atom-economical syntheses.

Future work in this area will likely focus on the discovery of novel chiral ligands for transition metals and the development of new organocatalytic systems. The goal is to expand the substrate scope, improve catalyst turnover numbers, and achieve even higher levels of stereocontrol in the synthesis of this compound and its analogs.

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the synthesis of chiral molecules. Flow chemistry, in particular, offers significant advantages over traditional batch processing in terms of sustainability. Continuous flow reactors provide enhanced control over reaction parameters, leading to improved safety, higher yields, and reduced waste. The integration of flow chemistry with the synthesis of this compound is a promising avenue for developing more environmentally benign and efficient manufacturing processes.

The benefits of flow chemistry are well-documented and include:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly reactive or hazardous reagents.

Improved Efficiency: Superior heat and mass transfer in flow systems can lead to faster reaction times and higher conversions.

Reduced Waste: Continuous processing often allows for more efficient use of reagents and solvents, leading to a reduction in waste streams.

Scalability: Scaling up production in flow chemistry is typically more straightforward than in batch processes.

The application of these principles can significantly reduce the environmental footprint of producing valuable chiral intermediates like this compound. Future research will likely focus on developing integrated flow processes that combine synthesis, purification, and analysis in a single, automated platform.

Novel Biomedical Applications of this compound Derivatives

The cyclopentane (B165970) ring is a common structural motif in a wide range of biologically active molecules. Derivatives of this compound are therefore of great interest in medicinal chemistry for the development of new therapeutic agents.

One significant area of application is in the development of antiviral drugs . Cyclopentenone prostanoids, which share the core cyclopentanone structure, have been shown to inhibit the replication of various viruses. nih.govnih.gov These compounds can trigger an intracellular defense response, making them a promising model for the development of broad-spectrum antiviral agents. nih.gov

Another important class of drugs derived from cyclopentane structures are prostaglandin (B15479496) analogs . These compounds are widely used in ophthalmology to reduce intraocular pressure in patients with glaucoma and ocular hypertension. drugbank.comnih.govnv.gov The synthesis of novel prostaglandin analogs often involves chiral cyclopentenone intermediates. acs.org

Furthermore, derivatives of cyclopentane carboxylic acids are being investigated for the treatment of respiratory diseases . google.com Patents have been filed for 2,5-disubstituted cyclopentane carboxylic acid derivatives for the treatment of diseases of the respiratory tract and lungs. google.com Additionally, cyclopentanone and its derivatives have been explored as potent activators of heat shock factor 1 (HSF-1), which could have therapeutic implications. google.com Research into the synthesis of novel heterocyclic compounds derived from 2-benzylidenecyclopentanone has also yielded molecules with potential antitumor activity . scirp.org

The diverse biological activities of cyclopentanone derivatives highlight the potential of this compound as a starting material for the discovery of new drugs.

Advanced Spectroscopic and Computational Characterization of Reaction Intermediates

A deep understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. Advanced spectroscopic and computational techniques are powerful tools for characterizing transient reaction intermediates and transition states.

Spectroscopic methods , such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy, can be used to monitor the progress of a reaction in real-time. This allows for the direct observation of intermediates, providing valuable insights into the reaction pathway. For example, crude ¹H NMR has been used to observe the formation of intermediate species in multicatalytic cascade reactions that produce functionalized cyclopentanones. nih.gov

Computational chemistry , particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms at the molecular level. nih.gov DFT calculations can be used to model transition states, determine activation energies, and predict the stereochemical outcome of a reaction. researchgate.netacs.orgresearchgate.net This information is invaluable for understanding the factors that control reactivity and selectivity. For instance, DFT has been used to investigate the transition states of Diels-Alder reactions involving cyclopentadiene and to model the Michael addition reaction, a key step in many cyclopentanone syntheses. researchgate.netacs.org By providing a detailed picture of the reaction landscape, these computational studies can guide the design of more efficient and selective catalysts.

The synergy between advanced spectroscopic techniques and computational modeling will continue to be a driving force in the development of new asymmetric syntheses of this compound and its derivatives.

常见问题

Q. What are the primary analytical methods for characterizing the stereochemical purity of (S)-3-Oxocyclopentanecarboxylic acid?

Methodological Answer:

- Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is critical for resolving enantiomers. Mobile phases like hexane/isopropanol with trifluoroacetic acid (0.1%) enhance separation .

- Nuclear Magnetic Resonance (NMR) : - and -NMR can confirm the absence of diastereomers by comparing chemical shifts with racemic standards. For example, the methyl ester derivative (CAS 132076-32-5) shows distinct splitting patterns in the cyclopentane ring protons .

- Polarimetry : Specific rotation measurements ([α]) should align with literature values for the (S)-enantiomer (e.g., ≥95% enantiomeric excess) .

Q. How can researchers optimize the synthesis of this compound from its methyl ester precursor?

Methodological Answer:

- Hydrolysis Conditions : Use 1M NaOH at room temperature with monitoring via TLC (40% EtOAc in hexanes). Acidification with 1M HCl followed by ether extraction minimizes side reactions like decarboxylation .

- Catalyst Selection : Boron trifluoride diethyl etherate, as used in analogous cyclopentane carboxylate syntheses, can stabilize intermediates during ester cleavage .

- Purification : Recrystallization from EtOAc/hexanes yields high-purity product (>95%), confirmed by melting point analysis and LC-MS .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activity data for derivatives of 3-Oxocyclopentanecarboxylic acid?

Q. How can stereoselective synthesis challenges in this compound derivatives be mitigated?

Methodological Answer:

- Chiral Auxiliaries : Incorporate Evans oxazolidinones or Oppolzer’s sultams during ketone functionalization to enforce enantioselectivity. For example, this approach improved yields in spirocyclic isoquinoline derivatives .

- Asymmetric Catalysis : Use Jacobsen’s Co(III)-salen complexes for α-hydroxylation of the cyclopentane ring, a step critical for synthesizing polyhydroxylated analogs with antiviral activity .

- Dynamic Resolution : Employ enzymatic resolution (e.g., Candida antarctica lipase) to separate diastereomers during esterification, as demonstrated for methyl ester intermediates .

Q. What are the limitations of current computational models for predicting the physicochemical properties of this compound?

Methodological Answer:

- LogP Predictions : Traditional group contribution methods (e.g., Crippen’s fragmentation) underestimate the hydrophilicity of the 3-oxo group. Hybrid QSPR models calibrated with experimental solubility data (e.g., in DMSO/water mixtures) improve accuracy .

- Tautomerism Artifacts : The keto-enol equilibrium in aqueous solutions complicates pKa predictions. NMR titration (e.g., in DO with pH adjustment) is essential for empirical validation .

Data-Driven Research Design

Q. How should researchers design experiments to resolve discrepancies in the metabolic stability of cyclopentane carboxylates?

Methodological Answer:

- In Vitro Microsomal Assays : Use liver microsomes from multiple species (e.g., human, rat) with NADPH cofactors to assess cytochrome P450-mediated oxidation. Track degradation via UPLC-MS/MS .

- Isotope Labeling : Synthesize -labeled analogs (e.g., at the cyclopentane carbonyl) to trace metabolic pathways and identify stable metabolites .

- Cross-Study Harmonization : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing kinetic parameters (e.g., , CL) to enable meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。